molecular formula C4H5BrN2S B6236875 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole CAS No. 2168382-80-5

5-(bromomethyl)-3-methyl-1,2,4-thiadiazole

Cat. No.: B6236875
CAS No.: 2168382-80-5
M. Wt: 193.07 g/mol
InChI Key: KNHKAPZGZJVSCB-UHFFFAOYSA-N
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Description

5-(bromomethyl)-3-methyl-1,2,4-thiadiazole is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. The bromomethyl group at the 5-position makes this compound a highly reactive intermediate for further functionalization, enabling researchers to create a diverse array of more complex molecules for screening and development . The 1,2,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities and is frequently explored in the design of novel pharmaceutical compounds . As a key synthetic precursor, this reagent facilitates the development of potential agrochemicals, materials science applications, and functionalized polymers . Its unique structure confers specific chemical properties, including moderate solubility in common organic solvents and stability under standard laboratory conditions, making it a practical choice for research protocols . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

CAS No.

2168382-80-5

Molecular Formula

C4H5BrN2S

Molecular Weight

193.07 g/mol

IUPAC Name

5-(bromomethyl)-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C4H5BrN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3

InChI Key

KNHKAPZGZJVSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)CBr

Purity

95

Origin of Product

United States

Development of a Synthetic Protocol:the Most Logical Starting Point is the Selective Bromination of 3,5 Dimethyl 1,2,4 Thiadiazole. This Could Be Explored Using Various Radical Initiators and Brominating Agents.

Table 1: Proposed Synthetic Investigation for 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole

Step Description Precursor Reagents to Investigate Conditions to Optimize
1 Synthesis of Precursor Acetamidine Hydrochloride, Sulfur, Oxidizing Agent Various oxidizing systems (e.g., I₂, H₂O₂) Temperature, Solvent, Reaction Time

Exploration As a Synthetic Building Block:once Synthesized and Characterized, the Compound S Utility As a Reactive Intermediate Should Be Explored. Its Reaction with Various Nucleophiles Would Provide Access to a Novel Library of 3 Methyl 5 Substituted Methyl 1,2,4 Thiadiazole Derivatives.

Table 2: Proposed Reactivity Screening for 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole

Nucleophile Class Example Nucleophile Resulting Linkage Potential Product Class
Amines Aniline, Piperidine C-N 5-(Aminomethyl)-1,2,4-thiadiazoles
Thiols Thiophenol C-S 5-(Thioether)-1,2,4-thiadiazoles
Alcohols/Phenols Phenol, Ethanol C-O 5-(Alkoxymethyl)-1,2,4-thiadiazoles
Carbanions Sodium salt of diethyl malonate C-C 1,2,4-Thiadiazole-5-propanoic esters

Biological and Pharmacological Screening:given the Well Documented Biological Activities of the 1,2,4 Thiadiazole Core, the Newly Synthesized Derivatives Should Be Subjected to a Broad Range of Biological Assays.nih.govnih.govthis Could Include Screening for Anticancer, Antimicrobial, Anti Inflammatory, and Enzyme Inhibitory Activity.rsc.orgresearchgate.net

Potential for Broader Impact in Chemical Science and Interdisciplinary Research

The development of a robust chemistry around 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole would have a significant impact beyond the immediate synthesis of new molecules.

Medicinal Chemistry: It would provide medicinal chemists with a new and versatile building block for constructing novel drug candidates. The ability to easily introduce a variety of functional groups via the reactive bromomethyl handle would accelerate the exploration of structure-activity relationships (SAR) for the 1,2,4-thiadiazole (B1232254) scaffold.

Materials Science: Heterocyclic compounds are increasingly used in the development of organic materials. The derivatives of this compound could be investigated for applications in organic electronics, coordination polymers, or as specialized ligands.

Chemical Biology: The compound could be used to design chemical probes. The electrophilic bromomethyl group could be used to covalently label specific sites in proteins or other biomolecules, enabling the study of their function. researchgate.net

Fundamental Chemistry: A thorough study of its synthesis and reactivity would fill a fundamental knowledge gap in heterocyclic chemistry, providing valuable data on the interplay between a reactive side chain and the electronic properties of the 1,2,4-thiadiazole ring.

In essence, while this compound is currently an obscure entity, it holds the potential to become a key player in the synthetic chemist's toolbox, unlocking new avenues for discovery in medicine, materials, and beyond.

Derivatization Strategies and Analogue Synthesis

Synthesis of Thiadiazole Derivatives via Bromine Displacement Reactions

The C5-bromomethyl group serves as a versatile synthetic handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This reactivity is analogous to that of other activated halomethyl-heterocyclic systems, such as ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, which readily reacts with various O-, S-, and N-nucleophiles. bohrium.comresearchgate.net The electron-withdrawing nature of the 1,2,4-thiadiazole (B1232254) ring enhances the susceptibility of the methylene (B1212753) carbon to nucleophilic attack, facilitating the synthesis of a diverse library of analogues.

The reaction of 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole with primary or secondary amines provides a direct route to amino-substituted derivatives. These reactions typically proceed under standard alkylation conditions. For instance, treatment with cyclic secondary amines like pyrrolidine, piperidine, or morpholine (B109124) in a suitable solvent yields the corresponding tertiary amines. bohrium.comresearchgate.net Similarly, reaction with primary amines or amino alcohols, such as 2-aminoethanol, can be employed to introduce functionalized side chains. bohrium.comresearchgate.net These amino groups can serve as critical pharmacophores or as points for further chemical modification.

Table 1: Synthesis of Amino-Substituted Analogues via Bromine Displacement This table is a representative example based on analogous reactions.

NucleophileProduct StructureProduct Name
Piperidine3-methyl-5-(piperidin-1-ylmethyl)-1,2,4-thiadiazole
Morpholine4-((3-methyl-1,2,4-thiadiazol-5-yl)methyl)morpholine
2-Aminoethanol2-(((3-methyl-1,2,4-thiadiazol-5-yl)methyl)amino)ethan-1-ol

Alkylthio- and Arylthio- Derivatives

Thioether derivatives are readily synthesized by the reaction of this compound with thiolates. Both alkyl and aryl thiols can be used as nucleophiles, typically after deprotonation with a suitable base to form the more nucleophilic thiolate anion. bohrium.comresearchgate.net This S-alkylation reaction is generally efficient and leads exclusively to the formation of the thioether linkage, providing access to a range of 5-(alkylthiomethyl)- and 5-(arylthiomethyl)-3-methyl-1,2,4-thiadiazole derivatives. bohrium.comresearchgate.net These sulfur-containing analogues are of interest for their potential to interact with biological targets and for their use as intermediates in further synthetic transformations, such as oxidation to sulfoxides or sulfones.

Beyond amines, a variety of other oxygen and nitrogen nucleophiles can displace the bromide.

Oxygen Nucleophiles: Reaction with carboxylate salts, such as sodium acetate, in an appropriate solvent like acetic acid, yields the corresponding ester, for example, (3-methyl-1,2,4-thiadiazol-5-yl)methyl acetate. bohrium.comresearchgate.net While stronger bases like phenolates can also be used, reaction conditions may need to be carefully controlled, potentially using phase-transfer catalysis to avoid decomposition of the thiadiazole ring. bohrium.comresearchgate.net

Nitrogen Nucleophiles: Besides simple amines, other nitrogen-containing groups can be introduced. For example, reaction with sodium azide (B81097) provides a route to 5-(azidomethyl)-3-methyl-1,2,4-thiadiazole, a versatile intermediate that can be used in click chemistry or be reduced to the corresponding aminomethyl derivative. Multi-component reactions, such as the Ugi four-component reaction, have also been used to create complex, nitrogen-rich thiadiazole derivatives. nih.gov

The 1,2,4-thiadiazole ring is recognized as a valuable scaffold for the creation of peptidomimetics, where it can act as a bioisosteric replacement for an amide bond. nih.gov The this compound building block is synthetically relevant for incorporation into peptide-like structures. For instance, it can be reacted with the N-terminus of a peptide or an amino acid ester to form a stable conjugate. This strategy allows for the insertion of the thiadiazole moiety into a peptide backbone, potentially altering its conformation, stability, and biological activity. nih.govnih.govrsc.org The synthesis of such pseudopeptides often involves solid-phase techniques, where the heterocyclic building block is coupled to a resin-bound peptide. nih.govrsc.org

Functionalization at Other Positions of the Thiadiazole Core

While bromine displacement is the most common derivatization strategy, functionalization at the C3-methyl group and the C5 position of the thiadiazole ring itself offers alternative pathways to novel analogues.

C5 Position: The C5 position can be functionalized starting from a different precursor. For example, 5-amino-3-methyl-1,2,4-thiadiazole (B102305) can undergo a Sandmeyer-type reaction. mdpi.com Treatment with sodium nitrite (B80452) in the presence of hydrobromic acid converts the amino group into a diazonium salt, which is subsequently displaced by bromide to yield 5-bromo-3-methyl-1,2,4-thiadiazole. mdpi.com This bromo-substituted core is then amenable to various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the C5 position.

C3-Methyl Group: The methyl group at the C3 position is less reactive than the bromomethyl group but can be functionalized. Deprotonation of the methyl group using a strong base, such as butyl lithium (BuLi) or lithium diisopropylamide (LDA), can generate a nucleophilic carbanion. nih.gov This intermediate can then react with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at the C3-methyl position. nih.gov This method allows for the extension of the carbon chain or the introduction of new functional groups directly attached to the thiadiazole ring.

Design Principles for Novel Analogues of this compound

The design of new analogues is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, bioisosteric replacement, and molecular hybridization.

Structure-Activity Relationship (SAR): SAR studies are crucial for optimizing the biological activity of thiadiazole derivatives. Research on various 1,2,4-thiadiazoles has shown that the nature and position of substituents on the heterocyclic ring and its side chains significantly impact efficacy and selectivity. google.com For example, in a series of JNK inhibitors, specific substitutions on aryl rings attached to the thiadiazole core were systematically varied to achieve potent and selective compounds. google.com For analogues of this compound, SAR would involve synthesizing a library of derivatives via the strategies outlined above and evaluating how changes in the group replacing the bromine affect a desired biological outcome.

Bioisosteric Replacement: The 1,2,4-thiadiazole ring is considered a "privileged scaffold" and is often used as a bioisostere for other chemical groups, most commonly amide or ester functionalities. nih.gov Its rigid structure, defined geometry, and ability to participate in hydrogen bonding allow it to mimic the spatial arrangement of peptide bonds while offering improved metabolic stability.

Molecular Hybridization: This design strategy involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, by reacting the bromomethyl group with an amine-containing bioactive molecule (e.g., a fluoroquinolone), a new conjugate is formed that incorporates the structural features of both parent compounds. This approach has been successfully used to generate novel anticancer and antimicrobial agents.

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole are fundamental to its stability and reactivity.

While specific DFT studies on this compound are not widely published, extensive research on the parent 1,2,4-thiadiazole (B1232254) ring and its derivatives provides a solid foundation for understanding its electronic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbital (HOMO-LUMO) energies.

For the parent 1,2,4-thiadiazole, the nitrogen atom at position 4 and the sulfur atom are the most electronegative centers. The introduction of a methyl group at position 3 and a bromomethyl group at position 5 is expected to modulate the electronic distribution. The methyl group acts as a weak electron-donating group, while the bromomethyl group has a more complex influence due to the competing inductive effects of the bromine atom and the methylene (B1212753) group.

Illustrative Calculated Electronic Properties of Substituted 1,2,4-Thiadiazoles

Property3-amino-5-mercapto-1,2,4-thiadiazole3,5-diamino-1,2,4-thiadiazole
HOMO Energy (eV) -6.54-6.32
LUMO Energy (eV) -1.23-0.98
Energy Gap (eV) 5.315.34
Dipole Moment (Debye) 3.542.87

This table presents data from a DFT study on different substituted 1,2,4-thiadiazoles to illustrate the types of parameters calculated. The values are not for this compound.

The 1,2,4-thiadiazole ring is considered to be aromatic, a property that confers significant thermodynamic stability. Aromaticity is a key determinant of the ring's chemical behavior. Computational methods are crucial for quantifying the degree of aromaticity.

Commonly used computational methods to assess aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character. For the 1,2,4-thiadiazole ring, NICS(0) and NICS(1) (calculated at the ring center and 1 Å above it, respectively) values are typically negative, confirming its aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the bond length alternation in the ring. A HOMA value close to 1 suggests a high degree of aromaticity.

Studies on various substituted 1,2,4-thiadiazoles consistently show HOMA values indicative of aromatic character, suggesting that the ring in this compound is also aromatic.

Molecular Dynamics and Conformational Analysis

The presence of the flexible bromomethyl group introduces conformational possibilities for this compound. Conformational analysis, often performed using computational methods, seeks to identify the most stable arrangement of atoms in space. The rotation around the C5-CH2Br bond is of particular interest.

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this molecule over time, providing insights into its flexibility and intermolecular interactions in different environments. Such studies would reveal the preferred conformations and the energy barriers between them. While specific MD studies on this molecule are not available, the principles of conformational analysis suggest that steric and electronic factors will govern the rotational preference of the bromomethyl group relative to the thiadiazole ring.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the most likely sites for chemical reactions on a molecule. For this compound, several aspects of its reactivity can be computationally explored:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Fukui Functions: These functions provide a more detailed picture of local reactivity, identifying the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively.

The bromomethyl group is an important reactive site. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. Computational studies can model the reaction pathways of such substitutions, determining activation energies and transition state geometries.

Computational Design of Novel Derivatives and Materials

The 1,2,4-thiadiazole scaffold is a versatile building block in medicinal chemistry and materials science. Computational methods are invaluable for the rational design of novel derivatives of this compound with desired properties.

By modifying the substituents on the thiadiazole ring, computational chemists can screen virtual libraries of compounds for specific properties. For example:

Quantitative Structure-Activity Relationship (QSAR) studies: These studies correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the activity of new derivatives.

Materials Science: Computational screening can be used to predict the electronic, optical, or thermal properties of polymers or other materials incorporating the 1,2,4-thiadiazole unit.

The bromomethyl group serves as a convenient handle for further chemical modifications, allowing for the computationally guided synthesis of a wide range of derivatives with tailored functionalities.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

For 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole (C₄H₅BrN₂S), the calculated monoisotopic mass is approximately 193.94 g/mol . In an MS experiment, the molecular ion peak ([M]⁺) would be expected at m/z ≈ 194 and 196 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula. For instance, HRMS would be able to distinguish this compound from other potential isomers or compounds with the same nominal mass but different elemental compositions, thus confirming the successful synthesis of the target molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing valuable structural information based on the resulting fragment ions. The fragmentation pattern is like a fingerprint for the molecule. For this compound, expected fragmentation pathways could include:

Loss of a bromine radical (•Br): This would lead to a fragment ion at m/z ≈ 115, corresponding to [C₄H₅N₂S]⁺.

Loss of the bromomethyl radical (•CH₂Br): This would generate a fragment corresponding to the 3-methyl-1,2,4-thiadiazolyl cation at m/z ≈ 101.

Cleavage of the thiadiazole ring: Heterocyclic rings often fragment in characteristic ways. nih.gov For 1,2,4-thiadiazoles, cleavage could involve the loss of small neutral molecules like acetonitrile (B52724) (CH₃CN) or thiofulminate (HCNS), leading to various smaller fragment ions that can be analyzed to piece together the original structure.

A hypothetical fragmentation pattern is outlined in the table below.

Predicted Fragment Ionm/z (for ⁷⁹Br)Plausible Neutral Loss
[C₄H₅BrN₂S]⁺ (Molecular Ion)194-
[C₄H₅N₂S]⁺115•Br
[C₃H₃N₂S]⁺101•CH₂Br
[C₂H₃N₂]⁺55•CH₂Br, CS

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification in Chemical Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the key vibrational modes would be:

C-H stretching: Vibrations from the methyl (–CH₃) and methylene (B1212753) (–CH₂) groups would appear in the region of 2850-3000 cm⁻¹.

C=N and N=N stretching: The stretching vibrations of the thiadiazole ring are characteristic and typically appear in the 1400-1650 cm⁻¹ region. nih.gov

C-S stretching: This vibration, associated with the ring sulfur atom, is usually found in the fingerprint region, around 600-800 cm⁻¹.

C-Br stretching: A key vibration for confirming the bromomethyl group, this would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

These techniques are particularly useful for monitoring chemical transformations. For example, if this compound were used in a nucleophilic substitution reaction where the bromine is replaced, IR spectroscopy could track the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the newly formed bond.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique (Typical)
C-H stretch (aliphatic)2850 - 3000IR & Raman
C=N / N-N stretch (ring)1400 - 1650IR & Raman
C-H bend1350 - 1470IR
C-S stretch (ring)600 - 800Raman (often strong)
C-Br stretch500 - 650IR

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While a crystal structure for this compound itself is not prominently reported in foundational literature, the technique has been extensively applied to various thiadiazole isomers and derivatives. ntu.edu.sgmdpi.comresearchgate.net For instance, single-crystal X-ray diffraction analysis was used to confirm the molecular structure of 5-arylimino-1,3,4-thiadiazole derivatives, providing the first proof of their regioisomeric form. ntu.edu.sgresearchgate.net These studies reveal key structural features, such as the planarity of the thiadiazole ring and the spatial orientation of its substituents.

In a hypothetical crystallographic study of a derivative, such as a product formed by the reaction of the bromomethyl group, the analysis would yield precise data on the geometry of the 1,2,4-thiadiazole (B1232254) ring and the stereochemistry of the new substituent. Intermolecular interactions in the crystal lattice, such as hydrogen bonds or halogen bonds, would also be elucidated, providing insight into the solid-state packing and physical properties of the compound. researchgate.net

Table 1: Representative Crystallographic Data for a Hypothetical 1,2,4-Thiadiazole Derivative

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 8.5, b = 12.1, c = 9.3
α, β, γ (°)The angles of the unit cell.α = 90, β = 105.2, γ = 90
C-S Bond Length (Å)The distance between carbon and sulfur atoms in the ring.~1.72 Å
C=N Bond Length (Å)The distance between carbon and nitrogen atoms in the ring.~1.31 Å
N-S Bond Length (Å)The distance between nitrogen and sulfur atoms in the ring.~1.68 Å

Note: This table is illustrative and presents typical values for thiadiazole-type structures.

Chromatographic Methods in Reaction Mixture Analysis and Purification

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying compounds from complex mixtures. For the synthesis and subsequent reactions of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital. sigmaaldrich.com

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is routinely used to assess the purity of the final product and to monitor the progress of a chemical reaction over time.

In a typical application, a small aliquot of the reaction mixture is injected into the HPLC system. The components are separated based on their differential partitioning between a stationary phase (commonly a C18 silica (B1680970) column) and a mobile phase (typically a mixture of acetonitrile and water or a buffer). researchgate.net A UV detector is often used to detect the compounds as they elute from the column, generating a chromatogram where each peak corresponds to a different component.

Purity Assessment: The purity of a sample of this compound can be determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. sigmaaldrich.com

Reaction Progress Monitoring: By taking samples at various time points during a reaction, HPLC can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 2: Typical HPLC Parameters for Analysis of 1,2,4-Thiadiazole Derivatives

ParameterConditionPurpose
ColumnC18 (Octadecylsilyl), 5 µm particle sizeStationary phase for reversed-phase separation.
Mobile PhaseAcetonitrile:Water gradientElutes compounds based on polarity.
Flow Rate1.0 mL/minControls the speed of the separation.
DetectionUV at 240 nmDetects π-conjugated systems like the thiadiazole ring.
Injection Volume10 µLThe amount of sample introduced for analysis.

Gas Chromatography is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. ntu.edu.sg While the target compound, this compound, may have limited thermal stability, GC is exceptionally useful for detecting and quantifying volatile byproducts, unreacted starting materials, or residual solvents in a sample.

The method, often coupled with a mass spectrometer (GC-MS), separates components in a gaseous mobile phase. A sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluting molecules and detects them based on their mass-to-charge ratio, allowing for definitive identification. sums.ac.ir This is critical for ensuring the final product is free from potentially interfering volatile impurities.

UV-Vis Spectroscopy for Electronic Transitions and Interactions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For 1,2,4-thiadiazole derivatives, this technique is used to study the π-electron system and the non-bonding electrons on the heteroatoms. lab-chemicals.comuni.lu

The UV-Vis spectrum of a thiadiazole derivative typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions are generally high-energy and high-intensity, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions, which involve promoting a non-bonding electron (from sulfur or nitrogen) to a π* antibonding orbital, are typically of lower energy and intensity.

The position (λmax) and intensity of these absorption bands are sensitive to the substituents attached to the thiadiazole ring. Electron-donating or electron-withdrawing groups, as well as extending conjugation, can shift the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). This makes UV-Vis spectroscopy a useful tool for confirming the presence of the thiadiazole chromophore and studying its electronic environment.

Table 3: Predicted UV-Vis Absorption Data for Substituted Thiadiazoles

Compound TypeTransitionTypical λmax (nm)
Simple 1,2,4-Thiadiazoleπ → π230 - 260
Simple 1,2,4-Thiadiazolen → π> 280
Aryl-Substituted 1,2,4-Thiadiazoleπ → π* (extended conjugation)270 - 350

Note: These values are illustrative and can vary significantly based on solvent and specific substituents.

Applications in Chemical Synthesis and Materials Science Non Clinical Focus

Utilization as a Versatile Building Block in Complex Organic Synthesis

The primary utility of 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole in organic synthesis stems from the high reactivity of the bromomethyl group. This group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 3-methyl-1,2,4-thiadiazole-5-yl)methyl moiety into a wide array of more complex molecular architectures.

The 1,2,4-thiadiazole (B1232254) ring itself is a stable aromatic system, often considered a bioisostere of other heterocycles like pyrimidine (B1678525) or oxadiazole, which can impart desirable physicochemical properties to a target molecule. nih.gov Its electron-deficient nature is a key characteristic that influences the reactivity and properties of the final compounds. mdpi.com

Key synthetic transformations involving this compound can include:

Etherification: Reaction with alcohols or phenols to form the corresponding ethers.

Esterification: Reaction with carboxylic acids to yield esters.

Alkylation: Used to alkylate a variety of nucleophiles, including amines, thiols, and carbanions.

These reactions are fundamental in building more complex molecules, where the thiadiazole unit can be incorporated as a key structural element. The reactivity of similar haloalkyl-substituted heterocycles is well-documented, underscoring the potential of this compound as a versatile synthetic intermediate. mdpi.com

Reaction Type Nucleophile Resulting Linkage Significance
Nucleophilic SubstitutionAlcohols, PhenolsEther (-O-CH₂-)Introduction of flexible or rigid oxygen-linked spacers.
Nucleophilic SubstitutionAmines (primary, secondary)Amine (-NR-CH₂-)Formation of key linkages for biologically active scaffolds.
Nucleophilic SubstitutionThiolsThioether (-S-CH₂-)Creation of sulfur-containing bridges, important in various materials.
Nucleophilic SubstitutionCarbanionsCarbon-Carbon Bond (-C-CH₂-)Elongation of carbon chains and construction of complex carbon skeletons.
Nucleophilic SubstitutionCarboxylatesEster (-COO-CH₂-)Formation of ester derivatives for property modification.

Precursor for Advanced Organic Materials

The unique electronic properties of the 1,2,4-thiadiazole ring make it an attractive component for advanced organic materials.

While not a monomer in its native form, this compound is a key precursor for synthesizing polymerizable units. The reactive bromomethyl group can be chemically modified to introduce a polymerizable functional group. For instance, it can be converted into:

A vinyl group through an elimination reaction.

An acrylic or methacrylic group by esterification with acrylic acid or methacrylic acid.

A styrenic group via a Wittig-type reaction or other olefination methods.

Alternatively, the compound can be used directly in polycondensation reactions with difunctional nucleophiles (e.g., diamines or diols) to create polymers where the thiadiazole moiety is part of the polymer backbone. The incorporation of thiadiazole units into polymer chains is a known strategy to enhance thermal stability and introduce specific electronic characteristics. rsc.org

Thiadiazole derivatives are of significant interest in the field of optoelectronics due to the electron-deficient nature of the thiadiazole ring. spiedigitallibrary.org When incorporated into conjugated polymers, often as an acceptor unit in a donor-acceptor (D-A) copolymer, the thiadiazole moiety can effectively lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level. rsc.orgmdpi.com This tuning of the electronic band gap is crucial for applications in:

Organic Light-Emitting Diodes (OLEDs): The thiadiazole unit can help achieve emission in specific regions of the visible spectrum, including red emission. mdpi.com

Organic Photovoltaics (OPVs): By adjusting the HOMO-LUMO levels, thiadiazole-containing polymers can be designed to better match the solar spectrum and improve charge separation and transport. rsc.org

Organic Field-Effect Transistors (OFETs): The electron-accepting properties can enhance electron mobility in n-type or ambipolar semiconductor materials. rsc.org

The compound this compound can be used to synthesize building blocks for these materials, where the thiadiazole ring provides the desired electronic properties while the bromomethyl handle allows for its integration into a larger conjugated system.

Material Application Role of the Thiadiazole Unit Resulting Property
Organic Light-Emitting Diodes (OLEDs)Electron-accepting moiety in emissive layer polymers.Tunable emission color, potential for red-emitting materials. mdpi.com
Organic Photovoltaics (OPVs)Acceptor in donor-acceptor copolymers.Lowered LUMO, optimized bandgap for efficient light harvesting. rsc.org
Organic Field-Effect Transistors (OFETs)Electron-deficient building block in semiconducting polymers.Enhanced electron transport for n-type or ambipolar devices. rsc.org

Role in Catalyst Design and Ligand Synthesis

Heterocyclic compounds containing nitrogen and sulfur atoms are widely used as ligands in coordination chemistry and catalysis due to their ability to coordinate with a variety of transition metals. isres.orgresearchgate.net The 1,2,4-thiadiazole ring in this compound possesses two nitrogen atoms that can potentially act as coordination sites for metal ions.

The compound can be utilized in catalyst design in several ways:

Direct Ligand Precursor: The bromomethyl group can be substituted by another coordinating group to create a bidentate or polydentate ligand. This allows for the synthesis of novel ligand frameworks where the electronic properties are modulated by the thiadiazole ring.

Anchoring Group: The reactive handle can be used to immobilize the thiadiazole unit onto a solid support, such as a polymer resin or silica (B1680970) gel. This is a common strategy for creating heterogeneous catalysts that are easily separable from the reaction mixture, offering advantages in terms of catalyst recycling and product purification.

Thiazole-based ligands have been successfully used to prepare palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions, demonstrating the potential of related sulfur-nitrogen heterocycles in catalysis. cdnsciencepub.com

Exploration in Agrochemical Research (Focusing on Chemical Design and Mechanism, Not Efficacy/Safety/Dosage)

The 1,3,4-thiadiazole (B1197879) scaffold is recognized as a "privileged" structure in agrochemical research due to its presence in a number of commercially successful products. researchgate.netnih.gov While the subject compound is a 1,2,4-thiadiazole, the broader class of thiadiazoles is a subject of intense investigation for the development of new active ingredients.

In the context of agrochemical design, this compound is a valuable starting material for creating libraries of new compounds for screening. The core principle is to use the reactive bromomethyl group to attach a wide variety of other chemical fragments (a strategy known as "scaffold decoration"). This allows chemists to systematically explore the chemical space around the thiadiazole core to identify structures with potential pesticidal or fungicidal activity.

The mechanism by which the thiadiazole ring contributes to biological activity is often related to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes or receptors within the pest or fungus. nih.gov The design process involves creating derivatives that can effectively interact with these targets. The synthesis of novel thiadiazole derivatives for screening against pathogens like Spodoptera littoralis (cotton leaf worm) highlights the importance of this scaffold in the search for new agrochemicals. researchgate.net

Structure-Activity Relationship Studies (Chemical Aspects Only)

The chemical behavior of this compound is intrinsically linked to its structure, particularly the arrangement of substituents on the 1,2,4-thiadiazole ring. Structure-activity relationship (SAR) studies, from a purely chemical standpoint, reveal how modifications to this scaffold influence its reactivity, stability, and physical properties.

The 1,2,4-thiadiazole ring is generally stable due to its aromatic character. isres.org However, the presence of two electron-withdrawing nitrogen atoms renders the carbon atoms at the C2 and C5 positions electron-deficient. nih.gov This electronic feature makes these positions susceptible to nucleophilic attack. isres.orgnih.gov Research has consistently shown that the 5-position is the most reactive site for nucleophilic substitution reactions on the 1,2,4-thiadiazole core. isres.org The inherent reactivity of the bromomethyl group at the C5 position in this compound makes it a valuable synthon, readily participating in substitution reactions to introduce a wide variety of functional groups.

Substituents at the 3- and 5-positions play a crucial role in modulating the ring's stability and electronic properties. isres.org Studies on 3,4-disubstituted-1,2,4-thiadiazole-5-ones have demonstrated a clear correlation between the electronic nature of the substituent and the chemical environment of the ring's carbon atoms. researchgate.net Carbon-13 NMR spectroscopy has been used to probe these electronic effects, revealing excellent Hammett correlations between the 13C chemical shifts of the ring carbons and the Hammett substituent constants (σ). researchgate.net The negative ρ values observed in these correlations indicate that π-polarization is a key mechanism through which substituent effects are transmitted. researchgate.net For instance, an electron-withdrawing substituent leads to an increase in the π-electron density at the C3 position. researchgate.net

The nature of the substituents also significantly impacts the compound's physical properties, such as solubility. A study on 1,2,4-thiadiazole derivatives with a substituted phenyl ring found that such modifications lead to a significant decrease in solubility. nih.gov This change was rationalized by considering the thermodynamics of sublimation and hydration; the introduction of substituents was found to increase the sublimation Gibbs energy while decreasing the hydration Gibbs energy, both of which contribute to lower solubility. nih.gov

One of the key chemical reactivities of the 1,2,4-thiadiazole scaffold is its interaction with thiols. The N-S bond within the thiadiazole ring can undergo nucleophilic attack by a thiol, such as the cysteine residue in a protein, leading to the opening of the heterocyclic ring and the formation of a disulfide bond. researchgate.net The rate and efficiency of this ring-opening reaction are dependent on the specific substituents on the thiadiazole ring, with groups at the C3 position being able to enhance reactivity. researchgate.net This highlights a direct relationship between the structure of a 1,2,4-thiadiazole derivative and its reactivity as a thiol-trapping agent. researchgate.net

Table 1: Influence of Substituents on 13C NMR Chemical Shifts in 3-Aryl-4-(p-tolyl)-1,2,4-thiadiazole-5-ones

This table illustrates the effect of different para-substituents on the phenyl ring at the 3-position on the chemical shift (δ, ppm) of the C3 and C5 carbons of the thiadiazole ring, demonstrating electronic influence.

Substituent (X)C3 Chemical Shift (ppm)C5 Chemical Shift (ppm)
OCH₃158.8163.3
CH₃159.1163.4
H159.3163.5
F158.6163.2
Cl158.5163.4
NO₂156.9163.2

Data adapted from a 13C NMR study on substituent effects in 1,2,4-thiadiazole derivatives. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Direct research findings on 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole are not prominent in the existing literature. However, the field of 1,2,4-thiadiazole (B1232254) chemistry provides a solid foundation upon which to build. Methodological advancements have primarily focused on the synthesis of the core ring system. Key strategies include the oxidative dimerization of thioamides and the cyclization of thioamide-based precursors. researchgate.netacs.org Recent progress has also been made in developing one-pot syntheses for unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles, which are crucial for creating diverse molecular architectures. acs.org

The 1,2,4-thiadiazole moiety is a known pharmacophore, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov The functionalization of this ring system is a critical area of research, as the introduction of different substituents can modulate biological activity. The development of intermediates that allow for easy diversification is therefore a significant goal. While compounds like 5-amino-3-methyl-1,2,4-thiadiazole (B102305) have been used as precursors for more complex molecules, a versatile electrophilic intermediate like this compound remains an underexplored asset. google.comresearchgate.net

Unresolved Challenges and Open Questions in the Chemistry of this compound

The primary challenge concerning this compound is the lack of a well-established and optimized synthetic protocol. The synthesis of halomethylated heterocycles can be complicated by issues of selectivity and stability.

Key unresolved challenges include:

Synthetic Pathway: Developing a reliable method for the synthesis of this compound is the most significant hurdle. A plausible, yet unconfirmed, route would be the radical bromination of a 3,5-dimethyl-1,2,4-thiadiazole precursor, but this requires investigation to manage potential side reactions, such as multiple brominations or degradation of the heterocyclic ring.

Compound Stability: The bromomethyl group is a potent alkylating agent, which may render the compound unstable for long-term storage or under certain reaction conditions. Understanding its stability profile is crucial for its practical use as a synthetic intermediate.

Reactivity Profile: The full scope of its reactivity has not been explored. How it behaves with a wide range of nucleophiles and under various reaction conditions (e.g., basic, acidic, thermal) remains an open question.

Analytical Characterization: Differentiating between isomers, such as a potential rearrangement product or impurities from synthesis, requires robust analytical methods, including advanced mass spectrometry and NMR techniques. mdpi.com

Prospective Research Avenues for Further Investigation of the Compound

The scarcity of data surrounding this compound presents numerous opportunities for original research. Future investigations should be systematically structured, beginning with its synthesis and moving toward its application.

Q & A

Q. Table 1: Representative Synthetic Conditions

Reactant TypeReaction ConditionsKey Analytical Tools
Thiol-containing coreNaOH/DMSO, bromoalkanes¹H NMR, IR, HPLC-MS

What analytical techniques are critical for structural confirmation of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • ¹H/¹³C NMR : Identifies proton and carbon environments, distinguishing the bromomethyl group (δ ~4.5 ppm for CH₂Br) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch ~550 cm⁻¹) .
  • X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated for related compounds .
  • HPLC-MS : Verifies purity and molecular weight .

Q. Table 2: Key Analytical Data

TechniqueObserved Data/FeaturesReference
X-ray Diffraction2D hydrogen-bonded network layers
¹H NMRδ 4.45 ppm (CH₂Br)

What safety protocols are recommended for handling this compound?

Answer:
Due to its bromomethyl group, the compound is likely reactive and hazardous. Key precautions include:

  • Storage : At -20°C for long-term stability .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation .

Advanced Research Questions

How does the bromomethyl group influence reactivity in nucleophilic substitutions?

Answer:
The bromomethyl group acts as a strong electrophile due to the polar C-Br bond, facilitating SN2 reactions with nucleophiles (e.g., thiols, amines). However, steric hindrance from the thiadiazole ring may slow reactivity. Optimization often involves polar aprotic solvents (e.g., DMF) and elevated temperatures .

Are there contradictions in reported spectroscopic data for this compound?

Answer:
Yes. For example, early NMR data for a related compound (5-amino-3-methyl-1,2,4-thiadiazole) were corrected via X-ray analysis, which revealed errors in proton assignments. Researchers should cross-validate spectral data with crystallography or high-resolution MS .

How can reaction yields of S-alkyl derivatives be optimized?

Answer:
Strategies include:

  • Solvent Choice : DMSO enhances nucleophilicity of thiols.
  • Base Selection : NaOH or K₂CO₃ to deprotonate thiols.
  • Stoichiometry : Excess bromomethyl-thiadiazole (1.2–1.5 eq) improves conversion .

What role does this compound play in medicinal chemistry?

Answer:
It serves as a versatile building block for bioactive molecules. For instance, derivatives of 1,2,4-thiadiazoles exhibit antimicrobial and antioxidant activities. Functionalization at the bromomethyl position enables conjugation with pharmacophores like triazoles or benzimidazoles .

How is single-crystal X-ray diffraction used to resolve structural ambiguities?

Answer:
X-ray crystallography provides unambiguous bond lengths, angles, and packing arrangements. For example, in 5-amino-3-methyl-1,2,4-thiadiazole, X-ray data corrected prior misassignments and revealed a hydrogen-bonded network critical for stability . SHELX software is widely used for refinement .

How can researchers mitigate unexpected byproducts in reactions involving this compound?

Answer:
Byproduct formation (e.g., methoxy derivatives) may arise from solvent participation (e.g., methanol in alkylation). Mitigation strategies include:

  • Solvent Purity : Use anhydrous solvents.
  • Temperature Control : Avoid prolonged reflux in protic solvents.
  • Chromatographic Monitoring : HPLC-MS to track side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.